molecular formula C6H10N2O2 B067070 Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate CAS No. 171504-79-3

Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate

Cat. No.: B067070
CAS No.: 171504-79-3
M. Wt: 142.16 g/mol
InChI Key: XRDPDENMYXYTIY-UHFFFAOYSA-N
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Description

Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H10N2O2 It is a derivative of tetrahydropyrazine, featuring a methoxycarbonyl group at the 6-position

Properties

CAS No.

171504-79-3

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

methyl 1,2,3,4-tetrahydropyrazine-5-carboxylate

InChI

InChI=1S/C6H10N2O2/c1-10-6(9)5-4-7-2-3-8-5/h4,7-8H,2-3H2,1H3

InChI Key

XRDPDENMYXYTIY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNCCN1

Canonical SMILES

COC(=O)C1=CNCCN1

Synonyms

Pyrazinecarboxylic acid, 1,4,5,6-tetrahydro-, methyl ester (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with diesters or ketoesters in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol, with the addition of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydropyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various tetrahydropyrazine derivatives with different substituents.

Scientific Research Applications

Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydropyrazine: The parent compound without the methoxycarbonyl group.

    6-Methyl-1,2,3,4-tetrahydropyrazine: A derivative with a methyl group at the 6-position.

    6-Ethoxycarbonyl-1,2,3,4-tetrahydropyrazine: A derivative with an ethoxycarbonyl group at the 6-position.

Uniqueness

Methyl 1,4,5,6-tetrahydropyrazine-2-carboxylate is unique due to the presence of the methoxycarbonyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

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